molecular formula C10H22O3 B13760976 1,1,1-Trimethoxyheptane

1,1,1-Trimethoxyheptane

Cat. No.: B13760976
M. Wt: 190.28 g/mol
InChI Key: YJDAVGXDCPUQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trimethoxyheptane is an organic compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is not soluble in water but can mix with various organic solvents. This compound is primarily used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyheptane can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxyheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and methanol.

    Reduction: It can be reduced to form heptanol and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed:

    Oxidation: Heptanoic acid and methanol.

    Reduction: Heptanol and methanol.

    Substitution: Various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trimethoxyheptane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential use in drug synthesis and as a solvent in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxyheptane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of heptanoic acid and methanol. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of heptanol and methanol. The pathways involved include the formation of intermediates such as hemiacetals and the subsequent transformation into the final products.

Comparison with Similar Compounds

    1,1,1-Trimethoxyethane: Similar in structure but with a shorter carbon chain.

    1,1,1-Trimethoxypropane: Another similar compound with a different carbon chain length.

    1,1,1-Trimethoxybutane: Similar in structure but with a four-carbon chain.

Uniqueness: 1,1,1-Trimethoxyheptane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 1,1,1-Trimethoxyethane or 1,1,1-Trimethoxypropane results in different solubility and reactivity characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1,1,1-trimethoxyheptane

InChI

InChI=1S/C10H22O3/c1-5-6-7-8-9-10(11-2,12-3)13-4/h5-9H2,1-4H3

InChI Key

YJDAVGXDCPUQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.